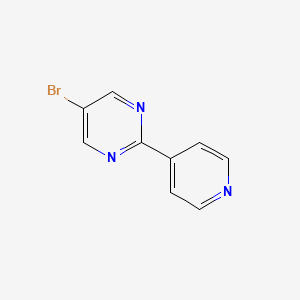

5-Bromo-2-(pyridin-4-yl)pyrimidine

描述

Significance of Pyrimidine (B1678525) and Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyrimidine and pyridine rings are fundamental heterocyclic systems that are integral to a multitude of biologically active molecules and functional materials. chemicalbook.comjocpr.com Pyrimidine, a diazine, is a core component of nucleobases such as cytosine, thymine, and uracil, making it fundamental to the structure of DNA and RNA. googleapis.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives, leading to their use in a wide array of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. googleapis.com

Pyridine, a monoaza-benzene, is another ubiquitous scaffold in medicinal chemistry and is present in many natural products and pharmaceuticals. chemicalbook.comjocpr.com Its basic nitrogen atom allows for the formation of stable salts and coordination complexes, and the ring system is amenable to a variety of chemical modifications. chemicalbook.com The incorporation of pyridine moieties can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. chemicalbook.com Consequently, pyridine derivatives are central to the development of drugs for a range of diseases. chemicalbook.comjocpr.com The combination of these two scaffolds in a single molecule, as seen in 5-Bromo-2-(pyridin-4-yl)pyrimidine, offers a rich platform for creating complex and functionally diverse compounds.

Current Research Landscape of Brominated Pyrimidine Derivatives

The introduction of a bromine atom onto a pyrimidine ring, as in 5-bromo-2,4-dichloropyrimidine (B17362), is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. jocpr.comacs.org Bromine's electron-withdrawing nature and its ability to participate in halogen bonding can significantly alter the electronic properties and binding interactions of the parent molecule.

Brominated pyrimidines are key intermediates in the synthesis of more complex molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. acs.orgacs.org For instance, 5-bromopyrimidine (B23866) derivatives are used as precursors for creating bi-aryl and other substituted pyrimidines with potential applications in materials science and as active pharmaceutical ingredients. acs.orgacs.org Research in this area focuses on developing efficient and regioselective bromination and subsequent coupling reactions to access a diverse library of pyrimidine-based compounds. acs.org

Overview of Pyridine-Substituted Pyrimidines in Contemporary Chemical Studies

Pyridine-substituted pyrimidines represent a class of compounds that has garnered considerable attention in contemporary chemical research, particularly in the quest for new therapeutic agents. The direct linkage of these two aromatic heterocycles creates a bi-heteroaryl system with unique conformational and electronic properties.

The synthesis of such compounds often relies on modern cross-coupling methodologies. Palladium-catalyzed reactions, like the Suzuki-Miyaura coupling between a halogenated pyrimidine (e.g., a chloropyrimidine) and a pyridylboronic acid, are frequently employed to construct the central C-C bond between the two rings. chemsrc.com Similarly, the Stille coupling, which utilizes organotin reagents, provides another effective route. acs.org

Research on pyridine-substituted pyrimidines is driven by their potential to interact with a variety of biological targets. These compounds are being investigated for their activities as kinase inhibitors, modulators of protein-protein interactions, and as ligands for metal-based catalysts and materials. The specific substitution pattern on both the pyridine and pyrimidine rings is crucial for determining the biological activity and physical properties of the resulting molecule. While specific research on this compound is not widely published, the broader class of pyridine-substituted pyrimidines continues to be a fertile ground for discovery in medicinal and materials chemistry.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIIPRDJCQAMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289788 | |

| Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240594-22-2 | |

| Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240594-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Pyridin 4 Yl Pyrimidine

Bromine Atom Reactivity at the Pyrimidine (B1678525) C-5 Position

The bromine atom at the C-5 position of the pyrimidine ring is a key site for functionalization, enabling a variety of chemical transformations. This reactivity is primarily exploited through nucleophilic displacement and metal-mediated cross-coupling reactions.

While nucleophilic aromatic substitution (SNAr) reactions are common for halogenated pyrimidines, the reactivity of the C-5 halogen is generally lower than that of halogens at the C-2, C-4, or C-6 positions. This is because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen atoms as effectively from the C-5 position. However, under forcing conditions or with highly activated nucleophiles, displacement of the C-5 bromine can occur. The reactivity order for leaving groups in SNAr reactions on pyridinium ions has been observed as 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~2-iodo, suggesting that bromine is a viable leaving group. nih.gov

The bromine atom at the C-5 position is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.govnih.govsemanticscholar.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org For 5-Bromo-2-(pyridin-4-yl)pyrimidine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C-5 position. The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.govsemanticscholar.org

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between the brominated pyrimidine and an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene. wikipedia.orgwikipedia.org This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated pyrimidines.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C-5 position and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is highly valuable for the synthesis of arylalkynes. Pyridine (B92270) and pyrimidine moieties have been shown to be effective ligands in palladium-catalyzed Sonogashira couplings. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl bromide with an amine. wikipedia.orgnih.govnih.govorganic-chemistry.orglibretexts.org It is a powerful method for the synthesis of arylamines and has a broad substrate scope, allowing for the introduction of primary and secondary amines at the C-5 position. wikipedia.orgnih.gov

The following table summarizes the expected outcomes of these metal-mediated reactions with this compound.

| Reaction Name | Coupling Partner | Resulting Functional Group at C-5 |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Aryl/Heteroaryl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Alkyne |

| Buchwald-Hartwig | Amine | Amino |

Reactivity of the Pyrimidine and Pyridine Nitrogen Heteroatoms

The nitrogen atoms in both the pyrimidine and pyridine rings are fundamental to the molecule's chemical properties, influencing its basicity and ability to coordinate with metal ions.

Both the pyrimidine and pyridine rings contain basic nitrogen atoms that can be protonated in the presence of an acid. Pyrimidine is a weaker base (pKa = 1.23) than pyridine (pKa = 5.23). bhu.ac.in The presence of the electron-withdrawing 5-bromo substituent and the pyridin-4-yl group will further influence the basicity of the nitrogen atoms in this compound. The pyridine nitrogen is expected to be the more basic site and will be preferentially protonated. The precise pKa values would require experimental determination, but it is anticipated that the pyridine nitrogen will have a pKa closer to that of pyridine itself, while the pyrimidine nitrogens will be less basic.

The nitrogen atoms of both the pyrimidine and pyridine rings can act as ligands, coordinating to metal ions to form metal complexes. The 2-(pyridin-4-yl)pyrimidine (B3282261) moiety can act as a bidentate ligand, chelating to a metal center through one of the pyrimidine nitrogens and the pyridine nitrogen. The geometry and stability of the resulting complexes will depend on the metal ion, the counter-ion, and the solvent system. Ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold have been shown to form stable complexes with Zn(II) and Cu(II). nih.gov Similarly, this compound is expected to form stable coordination complexes with various transition metals.

Functional Group Interconversion Strategies

The bromine atom at the C-5 position serves as a versatile starting point for a variety of functional group interconversions, primarily through the metal-mediated reactions discussed in section 3.1.2. These reactions allow for the strategic introduction of a wide range of functionalities, significantly expanding the synthetic utility of this compound. For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo further reactions such as hydration to a ketone or a click reaction. A Buchwald-Hartwig amination can introduce an amino group, which can then be acylated or used as a directing group. The Suzuki-Miyaura reaction allows for the introduction of aryl groups bearing other functional groups, leading to more complex molecular architectures. These interconversions are key strategies in medicinal chemistry and materials science for the synthesis of novel compounds with desired properties.

Reductions and Oxidations

Reductions:

The reduction of the pyrimidine core in this compound can be achieved through catalytic hydrogenation. Due to the aromatic nature of the pyrimidine and pyridine rings, forcing conditions such as elevated hydrogen pressure and temperature, often in the presence of a noble metal catalyst like platinum(IV) oxide (PtO₂), are typically required to achieve complete saturation to the corresponding piperidine derivative. The reaction generally proceeds in an acidic medium, such as glacial acetic acid, which enhances the activity of the catalyst and facilitates the reduction of the electron-deficient heterocyclic rings asianpubs.org. The general scheme for such a reduction is the conversion of the pyridine and pyrimidine rings to their respective saturated forms.

Alternatively, metal hydride reagents can also be employed for the reduction of pyrimidine derivatives. For instance, lithium aluminium hydride (LiAlH₄) has been shown to reduce substituted pyrimidines, although the reaction can sometimes lead to partial reduction of the ring, yielding dihydropyrimidine derivatives, depending on the nature and position of the substituents rsc.org. The specific outcome of the reduction of this compound with metal hydrides would likely depend on the precise reaction conditions employed.

Oxidations:

The oxidation of this compound is a less commonly explored area. However, by analogy with related bipyrimidine systems, oxidation can be expected to occur, potentially leading to the formation of N-oxides or hydroxylated products. For instance, the oxidation of 2,2'-bipyrimidines has been achieved using catalytic copper(II) chloride with tert-butyl hydroperoxide as the oxidant nih.gov. In some cases, stronger oxidizing agents like potassium persulfate (K₂S₂O₈) have been used, particularly when the aromatic rings are substituted with electron-donating groups nih.gov. The pyridine nitrogen in the 2-(pyridin-4-yl) substituent could also be susceptible to oxidation to form the corresponding N-oxide. Mono-N-oxidation of fused pyrimidines has been achieved using a mixture of trifluoroacetic anhydride and hydrogen peroxide rsc.org. The specific products from the oxidation of this compound would depend on the oxidant and reaction conditions.

Derivatization via Halogen Exchange

The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for a variety of derivatization reactions, primarily through halogen exchange and cross-coupling reactions.

Lithium-Halogen Exchange:

One of the most powerful methods for functionalizing aryl halides is the lithium-halogen exchange reaction. This process typically involves treating the bromo-substituted compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction generates a highly reactive lithiated intermediate, which can then be quenched with a wide range of electrophiles to introduce new functional groups. For bromoheterocycles, this method provides a route to derivatives that are otherwise difficult to synthesize nih.govwikipedia.orgtcnj.eduresearchgate.net. The rate of exchange is generally faster for bromine than for chlorine, and the reaction is often conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions wikipedia.orgtcnj.edu.

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium has been shown to be effective for bromine-metal exchange on bromoheterocycles containing acidic protons, offering a practical method under non-cryogenic conditions nih.gov.

Table 1: Examples of Electrophiles Used in Lithium-Halogen Exchange Reactions of Bromoarenes

| Electrophile | Resulting Functional Group |

| H₂O | -H (Debromination) |

| D₂O | -D (Deuteration) |

| CO₂ | -COOH (Carboxylation) |

| Aldehydes/Ketones | -C(OH)R₂ (Hydroxyalkylation) |

| Alkyl halides | -R (Alkylation) |

| I₂ | -I (Iodination) |

This table provides a generalized list of electrophiles and is not specific to this compound, as direct experimental data is not available.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst rsc.orgresearchgate.net. Density Functional Theory (DFT) studies on related systems have helped to elucidate the energetics of these steps, indicating that oxidative addition is often the rate-determining step mdpi.comnih.gov.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand (often a bulky phosphine), and a base wikipedia.orgorganic-chemistry.orglibretexts.org. The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product wikipedia.orglibretexts.orgnih.gov. This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines.

Reaction Pathway Elucidation and Mechanistic Studies

Detailed mechanistic studies specifically for this compound are not extensively reported in the literature. However, the reaction pathways can be inferred from studies on analogous systems, particularly other substituted bromopyrimidines and pyridines.

Mechanistic Aspects of Halogen Exchange:

The mechanism of lithium-halogen exchange is believed to proceed through an "ate-complex" intermediate, which is formed by the nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide researchgate.netprinceton.edu. Kinetic studies on substituted bromobenzenes have shown that the reaction is first order in both the aryl bromide and the organolithium reagent, and the rate is influenced by the electronic nature of the substituents on the aromatic ring princeton.edu.

Mechanistic Insights into Suzuki-Miyaura Coupling:

Computational studies, particularly DFT, have been instrumental in understanding the mechanism of the Suzuki-Miyaura reaction on heterocyclic substrates researchgate.netmdpi.comnih.gov. These studies help to rationalize the regioselectivity and reactivity observed in these couplings. For instance, the electronic properties of the ligands on the palladium catalyst and the nature of the base have been shown to significantly influence the efficiency of the transmetalation and reductive elimination steps rsc.org.

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description |

| Oxidative Addition | The aryl halide (Ar-X) adds to the Pd(0) catalyst, forming a Pd(II) intermediate (Ar-Pd(II)-X). This step is often rate-limiting. |

| Transmetalation | The organometallic coupling partner (e.g., Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst. |

The reactivity of this compound in these transformations is expected to be influenced by the interplay of the electron-withdrawing pyrimidine ring and the coordinating ability of the pyridine nitrogen. The pyridine nitrogen can potentially interact with the metal center in catalytic reactions, which may affect the catalyst's activity and selectivity. Further dedicated experimental and computational studies on this compound are needed to fully elucidate its specific reaction pathways and mechanisms.

Derivatization and Functionalization of 5 Bromo 2 Pyridin 4 Yl Pyrimidine

Introduction of Diverse Substituents at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 5-Bromo-2-(pyridin-4-yl)pyrimidine is a primary site for introducing chemical diversity. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the presence of the bromine atom, facilitates a range of substitution reactions.

Amination and Amidation Reactions

The bromine atom at the 5-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nitrogen-based functional groups.

Amination: The direct replacement of the bromine atom with an amino group or substituted amines is a common strategy. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with various anilines in the presence of a base like N,N-diisopropylethylamine (DIPEA) leads to the formation of aminopyrimidine derivatives. nih.gov Similarly, 5-bromo-2-(pyridin-4-yl)pyrimidin-4-amine (B1528554) has been synthesized, highlighting the feasibility of introducing an amino group. uni.lu These reactions are often carried out in solvents like isopropanol. nih.gov

Amidation: Amide functionalities can also be introduced. One approach involves the initial amination followed by acylation. For example, N-[5-Bromo-2-methylpyridin-3-yl]acetamide was synthesized by treating 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride. mdpi.com Another important intermediate, N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide, has also been reported, indicating the potential for creating complex amide structures. pharmaffiliates.comlgcstandards.com Furthermore, the synthesis of 5-bromo-pyrimidine-2-carboxylic acid amide demonstrates the direct introduction of a primary amide group at the pyrimidine ring. chemicalbook.com

A summary of representative amination and amidation reactions is presented below:

| Starting Material | Reagent(s) | Product |

| 5-bromo-2,4-dichloropyrimidine | Anilines, DIPEA | 4-Anilino-5-bromo-2-chloropyrimidine derivatives |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | N-[5-Bromo-2-methylpyridin-3-yl]acetamide |

| 2-hydroxypyrimidine (B189755) | HBr, H₂O₂, POCl₃, Triethylamine | 5-bromo-2-chloropyrimidine (B32469) |

Alkylation and Arylation Reactions

The introduction of carbon-based substituents, such as alkyl and aryl groups, is another key functionalization strategy. These reactions often employ transition metal-catalyzed cross-coupling reactions.

Alkylation: While direct alkylation at the pyrimidine ring of this compound is less common, related pyrimidine systems undergo such modifications. For example, a method for preparing 5-bromo-2-substituted pyrimidine compounds involves the reaction of 2-bromomalonaldehyde (B19672) with amidine compounds. google.com This suggests the possibility of introducing alkyl groups at the 2-position of the pyrimidine ring.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used for arylation. This involves the reaction of the bromo-pyrimidine with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. For instance, 5-bromo-2-iodopyrimidine (B48921) has been used in selective palladium-catalyzed cross-coupling reactions with a wide range of arylboronic acids to synthesize various substituted pyrimidine compounds. rsc.org Similarly, 5-bromo-2,4-dichloropyrimidine can be coupled with arylboronate esters under Suzuki-Miyaura conditions using a catalyst like Pd(dppf)Cl₂ and a base such as potassium acetate. nih.gov This highlights the potential for creating biaryl systems by forming a new carbon-carbon bond at the position of the bromine atom.

A table summarizing key alkylation and arylation reactions is provided below:

| Starting Material | Coupling Partner | Catalyst/Base | Product |

| 5-bromo-2-iodopyrimidine | Arylboronic acids | Palladium catalyst | 5-Bromo-2-arylpyrimidines |

| 5-bromo-2,4-dichloropyrimidine | Arylboronate esters | Pd(dppf)Cl₂, KOAc | 5-Aryl-2,4-dichloropyrimidines |

| 5-bromopyrimidine (B23866) | Arenes | Brønsted acid | 4-Aryl-5-bromopyrimidines |

Substitutions at the Pyridine (B92270) Moiety

While the primary focus is often on the pyrimidine ring, the pyridine moiety also offers opportunities for functionalization. However, direct substitution on the pyridine ring of this compound is less explored in the provided context. General methods for pyridine functionalization, such as C-H activation and cross-coupling reactions, could potentially be applied. For example, Pd-catalyzed C-3 arylation of pyridine has been reported, which could be a viable strategy for introducing aryl groups onto the pyridine ring of the title compound. mdpi.comresearchgate.net

Generation of Extended Conjugated Systems

The synthesis of larger, conjugated systems containing the this compound core is of significant interest for applications in materials science, particularly in the development of organic electronics and ligands for metal complexes.

Synthesis of Bipyrimidine and Bipyridine Derivatives

The coupling of two pyrimidine or pyridine units leads to the formation of bipyrimidine and bipyridine structures, respectively. These reactions often utilize the bromine atom as a handle for cross-coupling reactions.

Bipyrimidine Derivatives: The synthesis of 5-bromo- and 5,5'-dibromo-2,2'-bipyrimidines has been achieved through the bromination of 2,2'-bipyrimidine. nih.govacs.org This indicates that the bromine atom can be strategically introduced to facilitate further coupling reactions to form extended bipyrimidine systems.

Bipyridine Derivatives: The Stille coupling reaction between stannylated pyridines and bromopyridines is a well-established method for synthesizing bipyridines. mdpi.com This methodology could be applied to this compound, where the bromo-substituted pyrimidine would act as the coupling partner. Additionally, Suzuki coupling reactions using palladium catalysts are also widely employed for the synthesis of bipyridine derivatives. mdpi.com

Formation of Fused Heterocyclic Ring Systems

The this compound scaffold can also serve as a precursor for the construction of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclization or cycloaddition reactions.

Research has shown the synthesis of novel thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives starting from related bromo-substituted precursors. mdpi.com For instance, the reaction of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)-4-methylphenol can lead to the formation of a benzofuro[3,2-d]pyrimidine ring system through intramolecular cyclization. researchgate.net These examples demonstrate the potential of the bromo-pyrimidine unit to participate in ring-forming reactions, leading to the creation of diverse and complex fused heterocyclic structures. The development of synthetic routes to five-membered heterocyclic pharmaceuticals often involves the assembly of the heterocyclic core from acyclic precursors or the modification of existing heterocyclic rings. nih.gov

Regioselective Derivatization Methodologies

The bromine atom at the C-5 position of the pyrimidine ring is the primary site for regioselective functionalization. This is largely achieved through various palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control.

One of the most widely employed methods is the Suzuki-Miyaura cross-coupling reaction . wjarr.comresearchgate.net This reaction involves the coupling of the this compound with a variety of aryl or heteroaryl boronic acids or their esters. wjarr.comresearchgate.net The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or cesium fluoride. wjarr.com This methodology allows for the introduction of a wide range of substituted aromatic and heterocyclic rings at the 5-position of the pyrimidine core.

Another powerful tool for the derivatization of this compound is the Sonogashira cross-coupling reaction . semanticscholar.org This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], in the presence of a copper(I) co-catalyst and a base like an amine. semanticscholar.org This method is particularly useful for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations or as key structural elements in target molecules. semanticscholar.org

The Buchwald-Hartwig amination represents a key strategy for the formation of carbon-nitrogen bonds at the 5-position. mdpi.com This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The choice of palladium catalyst and ligand is crucial for the success of this transformation, with various phosphine-based ligands being commonly employed. mdpi.com This reaction provides direct access to 5-amino-2-(pyridin-4-yl)pyrimidine derivatives, which are important scaffolds in medicinal chemistry.

Below is a table summarizing these regioselective derivatization methodologies:

| Reaction | Description | Typical Catalysts/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Coupling with aryl/heteroaryl boronic acids/esters. | Pd(PPh₃)₄, K₂CO₃/CsF | C-C (Aryl/Heteroaryl) |

| Sonogashira Coupling | Coupling with terminal alkynes. | PdCl₂(PPh₃)₂, CuI, Amine Base | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Coupling with primary/secondary amines. | Pd catalyst, Phosphine (B1218219) ligand, Base | C-N |

Strategies for Structure-Activity Relationship (SAR) Exploration

The derivatization of this compound is a cornerstone for exploring the structure-activity relationships (SAR) of the resulting compounds, particularly in the context of drug discovery. humanjournals.com The goal of SAR studies is to understand how specific structural modifications to a molecule influence its biological activity, thereby guiding the design of more potent and selective compounds. humanjournals.com

For the 2-(pyridin-4-yl)pyrimidine (B3282261) scaffold, SAR exploration typically focuses on several key areas:

Modification of the 5-position of the pyrimidine ring: The bromine atom serves as a versatile anchor point for introducing a wide array of substituents via the cross-coupling reactions described previously. The nature of the group introduced at this position can significantly impact biological activity. For instance, in the context of kinase inhibitors, the introduction of specific aryl or heteroaryl groups can lead to enhanced potency and selectivity by forming key interactions within the ATP-binding pocket of the target kinase. rsc.orgnih.gov The length, rigidity, and electronic properties of the substituent are all critical parameters to be explored.

Substitution on the pyridine ring: Modifications to the pyridin-4-yl moiety can also have a profound effect on the biological profile of the molecule. The introduction of substituents on the pyridine ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also influence its binding affinity to the target protein. nih.govmdpi.com

The following table outlines common strategies for SAR exploration based on the this compound scaffold:

| Modification Site | Strategy | Rationale for SAR Exploration | Potential Impact |

| Pyrimidine C-5 Position | Introduction of diverse aryl, heteroaryl, alkynyl, and amino groups via cross-coupling. | To probe the binding pocket of the biological target and identify key interactions. | Potency, selectivity, and pharmacokinetic properties. |

| Pyridine Ring | Introduction of various substituents (e.g., alkyl, alkoxy, halogen). | To modulate physicochemical properties and explore additional binding interactions. | Solubility, metabolic stability, and target affinity. |

| Linker at C-5 Position | Variation of linker length, rigidity, and heteroatom content. | To optimize the orientation and presentation of the C-5 substituent. | Conformational preference and binding mode. |

Through the systematic application of these derivatization and SAR strategies, the this compound scaffold can be effectively utilized to develop novel compounds with tailored biological activities.

Theoretical and Computational Investigations of 5 Bromo 2 Pyridin 4 Yl Pyrimidine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding molecular stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bhu.ac.in For molecules like 5-Bromo-2-(pyridin-4-yl)pyrimidine, DFT calculations, often using the B3LYP/6-311G(d,p) basis set, can determine the optimized molecular geometry, including bond lengths and bond angles. bhu.ac.inekb.eg These calculations provide the most stable conformation of the molecule by finding the lowest energy arrangement of its atoms.

DFT also allows for the calculation of various electronic properties. For instance, Mulliken population analysis can be used to determine the partial atomic charges on each atom within the molecule. bhu.ac.in This analysis helps identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In a related pyrimidine (B1678525) derivative, DFT calculations have been used to analyze bond angles and lengths, confirming that the computed values show good agreement with the experimentally determined structure. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. pearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be delocalized primarily over the electron-rich pyridine (B92270) and pyrimidine rings, while the LUMO would also be distributed across the aromatic system, with significant contributions from the carbon atoms adjacent to the electronegative nitrogen atoms. researchgate.netwuxibiology.com The analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attacks. bhu.ac.in

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.in The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are attractive to electrophiles. In this compound, these regions are expected to be located around the electronegative nitrogen atoms of the pyridine and pyrimidine rings.

Positive Regions (Blue): These areas have a deficiency of electrons and are susceptible to nucleophilic attack. Positive potentials are typically found around hydrogen atoms. bhu.ac.in

Neutral Regions (Green): These indicate areas with near-zero potential.

By analyzing the MEP map, one can predict the sites where the molecule is most likely to interact with other species. rsc.org For example, the negative potential on the nitrogen atoms makes them likely sites for hydrogen bonding. semanticscholar.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not widely documented, this technique could be applied to understand its dynamic behavior in various environments. For instance, MD simulations could model the interaction of the compound with a solvent, revealing information about its solubility and conformational flexibility. Furthermore, if the compound were to be investigated as a potential ligand, MD simulations could be employed to study its binding stability and interactions within the active site of a target protein.

Computational Prediction of Reactivity and Selectivity

The computational methods described above collectively provide a robust framework for predicting the reactivity and selectivity of this compound.

FMO analysis identifies the orbitals involved in chemical reactions. The HOMO's location indicates the site of electrophilic attack, while the LUMO's location points to the site of nucleophilic attack. wuxibiology.com For chlorodiazines and pyridines, selecting the appropriate LUMO or LUMO+1 has been shown to be crucial for correlating reactivity. wuxibiology.com

MEP maps visually confirm these predictions by showing the electron-rich (nucleophilic) and electron-poor (electrophilic) centers of the molecule. ekb.eg

DFT-calculated atomic charges offer a quantitative measure of the electron distribution, further refining the prediction of reactive sites.

For this compound, the nitrogen atoms in both rings represent nucleophilic centers due to their lone pairs of electrons, as would be shown by negative MEP regions. The bromine atom, being a good leaving group, and the carbon atoms of the pyrimidine ring are potential electrophilic sites, susceptible to nucleophilic substitution reactions.

Structure Elucidation through X-ray Crystallography of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While the crystal structure of this compound itself is not detailed in the provided results, the structures of several complex derivatives have been elucidated, providing invaluable information about the core pyrimidine moiety. nih.govacs.org

For example, the crystal structure of N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, a derivative containing the 5-bromopyrimidine (B23866) scaffold, has been determined. nih.gov Such studies provide precise measurements of bond lengths, bond angles, and dihedral angles, confirming the molecular geometry. nih.gov In this derivative, the pyrimidine ring is observed to form specific dihedral angles with adjacent benzene (B151609) rings, and the crystal packing is stabilized by a network of hydrogen bonds. nih.gov This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

Table 1: Crystallographic Data for a 5-Bromopyrimidine Derivative

This interactive table presents the crystal data for N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, a derivative of the title compound. nih.gov

| Crystal Parameter | Value |

| Molecular Formula | C₂₂H₂₃BrN₄O₄S₂ |

| Molecular Weight (Mr) | 551.47 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0321 (3) |

| b (Å) | 17.4842 (6) |

| c (Å) | 13.9095 (4) |

| β (°) | 91.699 (3) |

| Volume (V) (ų) | 2438.70 (13) |

| Z | 4 |

| Temperature (K) | 293 |

Analysis of Intermolecular Interactions

The structure of this compound features several key functional groups that are likely to dictate its intermolecular interactions: the bromine atom, the pyridine ring, and the pyrimidine ring. Computational methods, such as Density Functional Theory (DFT), are instrumental in understanding the nature and strength of the non-covalent interactions that can arise from these features.

Key potential intermolecular interactions for this compound include:

Halogen Bonding: The bromine atom on the pyrimidine ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. In the case of this compound, the nitrogen atoms of the pyridine or pyrimidine rings of neighboring molecules could act as halogen bond acceptors. Computational studies on other brominated heterocyclic compounds have demonstrated the significance of C–Br···N and C–Br···O halogen bonds in directing crystal packing. For instance, studies on 5-bromocytosine (B1215235) have shown that weak to moderate halogen bonds, characterized by C–Br···O short contacts, play a role in the supramolecular architecture. mdpi.com

Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH2, weaker C–H···N and C–H···Br hydrogen bonds are anticipated. The hydrogen atoms on the aromatic rings can interact with the nitrogen atoms of the pyridine and pyrimidine rings or the bromine atom of a neighboring molecule. The analysis of related crystal structures, such as N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfan-yl}-4-meth-oxy-phen-yl)-4-methyl-benzene-sulfonamide, reveals the presence of C-H···N interactions that contribute to the formation of a three-dimensional supramolecular structure. nih.gov

π-π Stacking Interactions: The aromatic pyridine and pyrimidine rings are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are a common feature in the crystal packing of planar heterocyclic molecules. The geometry of these interactions can be parallel-displaced or T-shaped, and they play a significant role in the stabilization of the crystal lattice. In a related compound, a weak intramolecular π-π stacking interaction was observed between a pyrimidine and a benzene ring, with a centroid-centroid distance of 3.934 (2) Å, contributing to the molecular conformation. nih.gov

Computational tools like Hirshfeld surface analysis can provide a quantitative evaluation of the different intermolecular interactions within a crystal structure. rsc.org These surfaces allow for the visualization and quantification of close contacts between atoms, offering a detailed picture of the forces governing crystal packing.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Related Compounds |

| Halogen Bonding | C-Br | N (pyridine/pyrimidine), Br | Important in directing self-assembly in brominated heterocycles. mdpi.commdpi.com |

| Hydrogen Bonding | C-H | N (pyridine/pyrimidine), Br | Contributes to the formation of extended networks. nih.gov |

| π-π Stacking | Pyridine ring, Pyrimidine ring | Pyridine ring, Pyrimidine ring | Stabilizes crystal structures through aromatic interactions. nih.gov |

Supramolecular Network Formation

The interplay of the aforementioned intermolecular interactions—halogen bonds, hydrogen bonds, and π-π stacking—is expected to lead to the formation of a complex and well-defined three-dimensional supramolecular network for this compound. The directionality of halogen and hydrogen bonds, combined with the less directional but significant π-π stacking interactions, will guide the self-assembly of the molecules in the solid state.

Based on studies of similar pyrimidine-based molecules, several motifs for supramolecular assembly can be postulated:

Chain and Layer Formations: Directional interactions, such as C–Br···N halogen bonds or C–H···N hydrogen bonds, can link molecules into one-dimensional chains or two-dimensional layers. For example, in the crystal of N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfan-yl}-4-meth-oxy-phen-yl)-4-methyl-benzene-sulfonamide, molecules are linked by N-H···O hydrogen bonds into chains. nih.gov

Three-Dimensional Architectures: The interconnection of these chains and layers through weaker interactions or additional directional bonds would result in a stable three-dimensional framework. The combination of different non-covalent interactions is crucial for the formation of complex self-assembled structures. nih.gov

The specific geometry and symmetry of the resulting supramolecular network will be highly dependent on the subtle balance and competition between the different types of intermolecular forces. Computational modeling can predict the most energetically favorable packing arrangements and thus provide a theoretical model of the crystal structure.

The table below summarizes the key intermolecular interactions and their likely contribution to the supramolecular network of this compound, based on inferences from related compounds.

| Interaction | Nature | Role in Supramolecular Network |

| C-Br···N Halogen Bond | Highly directional | Formation of 1D chains or 2D sheets. |

| C-H···N Hydrogen Bond | Directional | Linking molecules into extended arrays. |

| π-π Stacking | Less directional | Stabilization of layered structures and overall packing. |

Mechanistic Biological Activity Studies of 5 Bromo 2 Pyridin 4 Yl Pyrimidine Analogues

Molecular Target Interactions

The biological effects of 5-Bromo-2-(pyridin-4-yl)pyrimidine analogues are rooted in their specific interactions with molecular targets, primarily enzymes and receptors. These interactions are governed by the structural characteristics of the compounds, which allow for binding and modulation of target protein function.

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase Isoenzymes)

While direct studies on this compound analogues and their specific inhibition of cyclooxygenase (COX) isoenzymes are not extensively detailed in the provided results, the broader class of pyrimidine (B1678525) derivatives has been recognized for its enzyme-inhibiting capabilities. The fundamental mechanism of action for many pyrimidine antimetabolites involves their conversion into nucleotide analogues within the cell. nih.gov These analogues then act as inhibitors of enzymes crucial for DNA synthesis, leading to DNA damage and the induction of apoptosis. nih.gov The structural features of this compound, including the bromine atom and the pyridinyl group, are key to its ability to interact with the active sites of enzymes.

In a broader context, various pyrimidine derivatives have been investigated as inhibitors of different kinases. For instance, a novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated as potent Bcr/Abl tyrosine kinase inhibitors. nih.gov This suggests that the 5-bromo-pyrimidine scaffold is a viable starting point for designing inhibitors of various enzymes. Another study focused on pyrimidine-5-carbonitrile derivatives as inhibitors of the PI3K/AKT pathway. nih.gov Furthermore, thymidylate synthase, an enzyme critical for DNA synthesis and repair, is a known target for pyrimidine-based inhibitors in anti-colorectal cancer therapy. jocpr.com

Receptor Binding and Antagonism Principles

The interaction of this compound analogues with cellular receptors is a key aspect of their mechanism of action. These compounds can act as antagonists, binding to receptors and blocking the action of endogenous ligands. The principles of this antagonism are rooted in the specific chemical structure of the analogues, which allows them to fit into the binding sites of receptors without activating them.

The P2Y receptors, a family of G protein-coupled receptors for purine (B94841) and pyrimidine nucleotides, are notable targets. Selective antagonists for several P2Y receptor subtypes have been developed from nucleotide analogues. nih.gov For example, modifications to the phosphate (B84403) moieties of 5'-diphosphate derivatives have converted agonists into potent antagonists of P2Y1 and P2Y12 receptors. nih.gov While specific data on this compound is limited, the general principles of pyrimidine-based receptor antagonism are well-established. For instance, pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) has been shown to be an antagonist at both P2X and P2Y receptors. nih.gov

Investigations of Binding Affinity and Specificity

The effectiveness of this compound analogues as therapeutic agents is highly dependent on their binding affinity and specificity towards their molecular targets. High affinity ensures potent inhibition or antagonism, while specificity minimizes off-target effects. The unique combination of a bromine atom and a pyridinyl group on the pyrimidine core contributes to the specific chemical and biological properties of these compounds.

Studies on various pyrimidine derivatives highlight the importance of specific substitutions in determining binding characteristics. For example, in a series of pyridine-bridged combretastatin-A4 analogues, the position of dimethoxy substitutions on the phenyl ring significantly influenced their antiproliferative activity, indicating a strict structural requirement for potent binding. acs.org Similarly, for P2Y12 receptor antagonists, specific carbocyclic derivatives have shown high potency and stereoselectivity in their binding. nih.gov The development of selective agonists and antagonists for different P2Y receptor subtypes underscores the ability to fine-tune the binding affinity and specificity of pyrimidine-based compounds through chemical modification. nih.govnih.gov

Cellular Pathway Modulation

Beyond direct molecular interactions, this compound analogues exert their biological effects by modulating complex cellular pathways. These pathways govern fundamental cellular processes such as proliferation, survival, and death.

Apoptotic Induction and Cell Cycle Arrest Mechanisms

A significant mechanism of action for many anticancer agents, including pyrimidine derivatives, is the induction of apoptosis and cell cycle arrest in cancer cells. Brominated compounds, in particular, have demonstrated the ability to induce apoptosis and inhibit cell proliferation. mdpi.com For instance, the brominated stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), was found to induce G2/M phase cell cycle arrest and subsequent apoptosis in human lung cancer cells. nih.gov This was associated with the upregulation of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21, along with the downregulation of the checkpoint protein cyclin B1. nih.gov

Similarly, other pyrimidine analogues have been shown to induce cell cycle arrest and apoptosis through various mechanisms. One study on pyrimidine-2,4-diamine analogues demonstrated that the active compound Y18 induced robust cell cycle arrest and senescence by causing persistent DNA damage. nih.gov Another study on a chalcone (B49325) derivative showed that it induced G2/M phase cell cycle arrest and apoptosis, which was linked to the generation of reactive oxygen species (ROS) and the modulation of proteins involved in DNA damage response and apoptosis regulation. mdpi.com The induction of apoptosis by pyrimidine derivatives is often a consequence of inhibiting DNA synthesis, which triggers cellular damage response pathways. nih.gov

Inhibition of Cellular Proliferation and Growth

Analogues of this compound have demonstrated potent inhibitory effects on the proliferation and growth of cancer cells. The antiproliferative activity of these compounds is a direct consequence of their ability to interfere with essential cellular processes. Brominated compounds have been shown to exhibit potent anticancer activity through the inhibition of cell proliferation. mdpi.com

Studies on various pyrimidine derivatives have quantified their antiproliferative effects. For example, a series of novel 5-bromo-pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, with several compounds showing potent inhibition. nih.gov The antiproliferative activity of pyridine-bridged combretastatin-A4 analogues was found to be highly dependent on the substitution pattern of the phenyl rings, with some analogues exhibiting low nanomolar IC50 values. acs.org Furthermore, pyrimidine-2,4-diamine analogues have been shown to significantly inhibit cancer cell proliferation by inducing cell cycle arrest and senescence. nih.gov The inhibition of cellular proliferation is a key therapeutic strategy in cancer treatment, and pyrimidine derivatives represent a promising class of compounds in this regard.

In Vitro Antimicrobial Activity Mechanisms

The antimicrobial properties of this compound and its related analogues have been a subject of considerable research. These studies explore their efficacy against a range of pathogenic bacteria and fungi, providing insights into their potential as therapeutic agents. The core structure, a hybrid of pyridine (B92270) and pyrimidine rings, is a key pharmacophore that has been shown to interact with various biological targets. nih.govresearchgate.net

Antibacterial Action against Specific Bacterial Strains

Analogues of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the pyrimidine ring has been shown to modulate this activity.

For instance, a series of pyridine-pyrimidine hybrids showed that compounds with electron-withdrawing groups, such as 3-Br, -2-Cl, and -2-Br-4-Cl, exhibited excellent antibacterial activity against Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. niscpr.res.in Other pyrimidine derivatives have also shown potent activity against Gram-positive cocci, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). acs.org

The mechanism of action for some pyrimidine analogues is believed to involve the inhibition of essential cellular processes. For example, oxazolidinone derivatives containing a pyrimidine moiety have been found to inhibit the initial stages of bacterial protein synthesis. nih.gov Furthermore, some 5-substituted pyrimidine derivatives have been shown to target thymineless death-related proteins, such as thymidylate synthetase (ThyA), or to inhibit RNA synthesis. acs.org

The antibacterial efficacy of various pyrimidine analogues is summarized below.

Table 1: In Vitro Antibacterial Activity of Pyrimidine Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Pyridine-pyrimidine hybrid (3-Br) | E. coli | 62.5 µg/mL | niscpr.res.in |

| Pyridine-pyrimidine hybrid (-2-Cl) | S. aureus | 62.5 µg/mL | niscpr.res.in |

| Pyridine-pyrimidine hybrid (-2-Br-4-Cl) | S. pyogenes | 62.5 µg/mL | niscpr.res.in |

| 5-F5'dU | Gram-positive cocci (MSSA, MRSA, VRE) | EC50 values in the range of 10⁻⁹ to 10⁻⁷ M | acs.org |

| 5-FdC | Gram-positive cocci (MSSA, MRSA, VRE) | EC50 values in the range of 10⁻⁹ to 10⁻⁷ M | acs.org |

| Compound 7j (oxazolidinone derivative) | Gram-positive bacteria | 0.25-1 µg/mL | nih.gov |

| (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine | S. aureus | 0.5 µg/mL | nih.gov |

| (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine | MRSA | 32 µg/mL | nih.gov |

Antifungal Effects

In addition to their antibacterial properties, analogues of this compound have been investigated for their antifungal activity. Pyrimidine derivatives are known to be effective fungicides in agriculture, and this has prompted research into their potential against human pathogenic fungi. nih.gov

Studies have shown that certain pyridine-pyrimidine hybrids are effective against Candida albicans. niscpr.res.in For example, specific compounds were found to be more effective than the reference drug griseofulvin (B1672149) against this fungal strain. niscpr.res.in The antifungal activity of pyrimidine derivatives has also been demonstrated against a variety of phytopathogenic fungi, with many compounds showing growth inhibition effects equal to or greater than commercial fungicides. nih.gov

The antifungal potential of pyrimidine analogues extends to dematiaceous fungi, which are responsible for chromoblastomycosis and pheohyphomycosis. nih.gov Carmofur, a pyrimidine analogue, has shown inhibitory activity against the primary agents of these mycoses and exhibits synergistic interactions with other antifungal drugs like itraconazole (B105839) and amphotericin B. nih.gov

Table 2: In Vitro Antifungal Activity of Pyrimidine Analogues

| Compound/Analogue | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridine-pyrimidine hybrid (4g) | C. albicans | 250 µg/mL | niscpr.res.in |

| Pyridine-pyrimidine hybrid (4o) | C. albicans | 250 µg/mL | niscpr.res.in |

| 5-(2-Bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | C. albicans, C. parapsilosis, C. tropicalis | 25-50 μg/mL | researchgate.net |

| Carmofur | Exophiala heteromorpha, Fonsecaea pedrosoi, Fonsecaea monophora, Fonsecaea nubica | Synergistic with itraconazole and amphotericin B | nih.gov |

Computational Approaches to Biological Activity

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools for understanding the biological activity of pyrimidine analogues at a molecular level.

Molecular Docking Studies with Biological Macromolecules (e.g., DHFR Active Sites)

Molecular docking studies have been instrumental in elucidating the binding mechanisms of pyrimidine derivatives to their biological targets. A significant target for these compounds is Dihydrofolate Reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acid precursors. nih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it an attractive target for antimicrobial and anticancer therapies. nih.gov

Docking studies of various pyrimidine-based inhibitors with the active site of DHFR from different organisms, including Plasmodium falciparum (the parasite responsible for malaria) and human DHFR, have provided valuable insights. nih.govnih.gov These studies have revealed specific interactions, such as hydrophobic contacts and hydrogen bonding, between the inhibitors and key amino acid residues in the DHFR active site, like Leu 22, Phe 31, and Pro 61. nih.gov

For example, a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines were evaluated as potential inhibitors of P. falciparum DHFR, showing promising inhibitory activity in both enzymatic and whole-cell assays. nih.gov Similarly, docking studies of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives with human DHFR have helped in understanding their binding modes and have shown a good correlation between the docking scores and their experimental inhibitory activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach provides insights into the structural features that are crucial for the observed activity.

For pyrimidine analogues, 3D-QSAR models have been developed to understand their inhibitory activity against specific targets. For instance, a pharmacophore-based 3D-QSAR model was created for a series of 2-phenylpyrimidine (B3000279) analogues as selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov This model yielded statistically significant results with a high correlation coefficient, indicating its predictive power. nih.gov Such models are valuable for designing novel molecules with enhanced inhibitory activity. nih.gov

Potential Applications in Catalysis and Materials Science

Ligand Design for Metal-Catalyzed Transformations

The design of effective ligands is paramount in the field of homogeneous catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. The pyridyl-pyrimidine scaffold of 5-Bromo-2-(pyridin-4-yl)pyrimidine offers a compelling platform for creating ligands tailored for specific metal-catalyzed reactions.

The 2-(pyridin-4-yl)pyrimidine (B3282261) fragment of the molecule possesses inherent chelating capabilities. The nitrogen atoms in the pyridine (B92270) and pyrimidine (B1678525) rings can act as a bidentate ligand, coordinating to a single metal ion to form a stable five-membered chelate ring. This chelation effect generally leads to more stable metal complexes compared to those formed with monodentate ligands.

Studies on related pyrimidine and pyridine derivatives have demonstrated their ability to chelate various metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.govacs.org The formation of these complexes can be observed through techniques such as UV-vis spectroscopy, where changes in the absorption spectrum indicate complexation. nih.govacs.org The rigid and planar nature of the pyridyl-pyrimidine core provides a well-defined coordination geometry, which is a desirable feature in ligand design. Furthermore, the electronic properties of the ligand can be fine-tuned through substitution on either the pyridine or pyrimidine ring, allowing for the optimization of the catalytic performance of the resulting metal complex. Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine have been synthesized and characterized, highlighting the versatility of this structural motif in coordination chemistry. nih.gov

The this compound molecule is well-suited for applications in cross-coupling reactions, a cornerstone of modern synthetic chemistry. The bromine atom on the pyrimidine ring serves as a reactive handle for transformations such as Suzuki-Miyaura, Stille, and Heck couplings. This allows for the introduction of a wide variety of substituents at the 5-position of the pyrimidine ring, enabling the synthesis of more complex and functionalized molecules.

For instance, 5-bromopyrimidines can undergo Suzuki-Miyaura cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. researchgate.networktribe.com This reactivity allows for the use of this compound as a building block for the synthesis of larger, more elaborate ligands or functional materials. Moreover, palladium complexes featuring chelating pyridine/pyrimidine-functionalized ligands have shown catalytic activity in C-H bond activation reactions. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 5-Bromopyrimidine (B23866) | Heteroaryl Halide | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | Heteroarylpyrimidine | worktribe.com |

| 5-Bromosalicylaldehyde | Arylboronic Acid | Palladium(II) Complex | Biaryl Compound | researchgate.net |

Integration into Polymeric Structures

The bifunctionality of this compound makes it an attractive monomer for the synthesis of functional polymers. The reactive bromo group can participate in various polymerization reactions, including polycondensation and transition metal-catalyzed cross-coupling polymerizations. This allows for the incorporation of the metal-coordinating pyridyl-pyrimidine unit into the main chain or as a pendant group of a polymer.

Polymers containing such metal-binding sites can have a range of applications. For example, they can be used as polymeric ligands to support metal catalysts. This approach offers the advantage of catalyst recyclability, as the polymer-supported catalyst can be easily separated from the reaction mixture by filtration, a significant benefit for both economic and environmental reasons. The rigid and aromatic nature of the pyridyl-pyrimidine unit can also impart favorable thermal and mechanical properties to the resulting polymers.

Exploration in Sensor Technologies

The ability of the pyridyl-pyrimidine moiety to bind to metal ions can be harnessed for the development of chemical sensors. The coordination of a metal ion to the ligand can lead to a detectable change in its physical or chemical properties, most notably its photophysical characteristics. This phenomenon forms the basis for fluorescent and colorimetric sensors.

While specific research on this compound as a sensor is not extensively documented, related pyridine and pyrimidine derivatives have been successfully employed as fluorescent sensors for various cations. mdpi.com For example, some pyridine derivatives have been shown to exhibit a fluorescent response upon binding to toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The interaction with the metal ion alters the electronic structure of the fluorophore, leading to a change in the intensity or wavelength of its fluorescence emission.

Furthermore, pyrimidine-based fluorescent probes have been developed for sensing pH and trivalent ions such as Cr³⁺, Al³⁺, and Fe³⁺. researchgate.net The bromo substituent on this compound could be further modified to enhance the selectivity and sensitivity of the sensor for a particular analyte. The development of such sensors is crucial for applications in environmental monitoring and biological imaging. nih.gov

| Sensor Type | Target Analyte(s) | Principle of Detection | Potential Application | Reference |

| Fluorescent Grating Sensor | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Change in fluorescence upon metal ion binding | Environmental water monitoring | mdpi.com |

| Pyrimidine-based Probe | pH, Cr³⁺, Al³⁺, Fe³⁺ | Alteration of fluorescence | Chemical and biological sensing | researchgate.net |

| Pyrenylpyridine C-Nucleoside | DNA hybridization | Increased fluorescence upon hybridization | Genotyping | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency

Current synthetic routes to 5-Bromo-2-(pyridin-4-yl)pyrimidine and its derivatives, while effective, often rely on traditional batch processing. Future efforts will likely focus on the development of more efficient and scalable synthetic methods. This includes the exploration of novel catalytic systems, such as palladium-based catalysts, to improve yields and reduce reaction times in cross-coupling reactions. Research into one-pot syntheses, where multiple reaction steps are carried out in the same vessel, could also significantly streamline the production of this compound and its analogues.

Advanced Computational Modeling for Predictive Reactivity and Biological Function

The use of advanced computational modeling is becoming increasingly integral to chemical and pharmaceutical research. For this compound, in silico techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can provide deep insights into its electronic structure, reactivity, and potential biological activity. These models can predict how modifications to the pyrimidine (B1678525) or pyridine (B92270) rings will affect the molecule's properties, thereby guiding the synthesis of new derivatives with enhanced or specific functions. Molecular docking simulations are also crucial for predicting the binding interactions of these compounds with biological targets, such as protein kinases, which can help in the rational design of new therapeutic agents.

Exploration of Stereoselective Synthesis for Chiral Analogues

While this compound itself is an achiral molecule, the introduction of chiral centers into its derivatives could lead to compounds with unique stereospecific biological activities. Future research is anticipated to explore stereoselective synthetic methods to produce enantiomerically pure analogues. This could involve the use of chiral catalysts or starting materials to control the three-dimensional arrangement of atoms in the molecule. The resulting chiral compounds could exhibit improved potency and selectivity for their biological targets, a critical aspect in the development of new drugs.

Design of Multi-Targeting Scaffolds based on the this compound Framework

The concept of multi-target drugs, which can simultaneously modulate the activity of multiple biological targets, is a growing area of interest in medicinal chemistry. The this compound scaffold is well-suited for the design of such agents due to its ability to be readily functionalized at multiple positions. By strategically adding different functional groups, it is possible to create derivatives that can interact with various proteins or pathways involved in a particular disease. This approach could lead to more effective treatments for complex multifactorial diseases.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry and sustainable manufacturing are increasingly influencing the synthesis of chemical compounds. The integration of flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. These benefits include improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput production. Furthermore, the use of greener solvents, renewable starting materials, and energy-efficient processes will be a key focus of future synthetic efforts to minimize the environmental impact of producing this valuable chemical intermediate.

常见问题

Q. Table 1: Representative Reaction Conditions

| Reaction Type | Solvent | Base/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| SNAr | DMF | K₂CO₃ | 78–85 | |

| Suzuki Coupling | THF | Pd(PPh₃)₄ | 65–72 |

Advanced: How can crystallographic data resolve molecular conformation and intermolecular interactions in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P212121 | |

| Dihedral Angle* | 10.81° (pyrimidine-pyridyl) | |

| π–π Distance | 3.52–3.69 Å |

Basic: What analytical techniques confirm the purity and stability of this compound?

Answer:

- HPLC : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5% area) .

- NMR : ¹H and ¹³C spectra verify substitution patterns (e.g., pyridyl protons at δ 8.5–8.7 ppm) .

- Thermogravimetric Analysis (TGA) : Assess stability up to 200°C .

- Storage : Sealed desiccators at RT (degradation <2% over 12 months) .

Advanced: How do electron-withdrawing substituents influence cross-coupling reactivity of this compound?

Answer:

The bromine atom enhances electrophilicity, enabling efficient Suzuki coupling. Key considerations:

- Substituent Effects : Electron-deficient pyrimidine rings accelerate oxidative addition (Pd⁰ → Pd²⁺) .

- Steric Hindrance : Bulky groups at the 4-pyridyl position reduce coupling efficiency (yield drops by 15–20%) .

- Optimization : Use PdCl₂(dppf) with Cs₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .

Advanced: How to reconcile discrepancies between DFT-calculated and experimental UV-Vis spectra for halogenated pyrimidines?

Answer:

- Computational Adjustments : Include solvent effects (PCM model) and relativistic corrections for bromine .

- Experimental Validation : Compare TD-DFT results (B3LYP/6-31+G*) with UV-Vis λmax (e.g., 265 nm vs. 270 nm) .

- Error Sources : Neglect of crystal packing forces in DFT may account for shifts .

Basic: What strategies minimize byproduct formation during halogenated pyrimidine synthesis?

Answer:

- Stoichiometry Control : Limit excess reagents (e.g., 1.1 eq. pyridin-4-amine) .

- Temperature Gradients : Start at 60°C, ramp to 100°C to suppress side reactions .

- Workup : Aqueous washes (NaHCO₃) remove unreacted starting materials .

Advanced: What role does non-covalent interaction analysis play in drug design for pyrimidine derivatives?

Answer:

- Hydrogen Bonding : Maps from Hirshfeld surfaces identify key donor-acceptor pairs (e.g., N–H···O in kinase inhibitors) .

- Van der Waals Contacts : Crystal packing influences solubility and bioavailability .

- Pharmacophore Modeling : Use Mercury Software to align substituents with target binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。